1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine

Catalog No.
S12405536
CAS No.
27720-88-3
M.F
C16H16S
M. Wt
240.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine

CAS Number

27720-88-3

Product Name

1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine

IUPAC Name

1,11-dimethyl-5,7-dihydrobenzo[d][2]benzothiepine

Molecular Formula

C16H16S

Molecular Weight

240.4 g/mol

InChI

InChI=1S/C16H16S/c1-11-5-3-7-13-9-17-10-14-8-4-6-12(2)16(14)15(11)13/h3-8H,9-10H2,1-2H3

InChI Key

NKZODJXFMWXHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CSCC3=CC=CC(=C32)C

1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine is an organic compound with the molecular formula C₁₆H₁₆S. It features a unique structure characterized by a thiepine ring fused with two benzene rings, making it part of the dibenzo[c,e]thiepine family. This compound is notable for its potential applications in medicinal chemistry and as a research chemical due to its interesting structural properties and biological activities .

, including:

  • Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound's reactivity and biological properties.
  • Reduction: The compound can be reduced to yield different derivatives, which may exhibit varied pharmacological activities.
  • Substitution Reactions: The presence of the thiepine moiety allows for electrophilic aromatic substitution reactions, which can modify the compound's structure for specific applications.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine may possess various biological activities. Compounds in this class are often investigated for their potential as:

  • Antidepressants: Some derivatives have shown promise in modulating neurotransmitter systems.
  • Antipsychotic Agents: The structural similarity to known antipsychotic compounds suggests potential therapeutic effects.
  • Neuroprotective Agents: Preliminary studies suggest possible neuroprotective properties that could be beneficial in neurodegenerative diseases .

Further studies are needed to fully elucidate its pharmacological profile.

The synthesis of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through heating or using catalysts to form the thiepine structure.
  • Functional Group Modifications: Subsequent reactions can introduce methyl groups at the 1 and 11 positions through alkylation processes.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product .

This compound has several potential applications:

  • Pharmaceutical Research: Its unique structure makes it a candidate for developing new therapeutic agents targeting mental health disorders.
  • Chemical Probes: It can serve as a chemical probe in biological research to study specific pathways or mechanisms.
  • Material Science: Due to its structural properties, it may find applications in developing new materials with specific electronic or optical properties.

Interaction studies of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine focus on its binding affinity and activity against various biological targets. Key areas of research include:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes involved in neurotransmitter metabolism or other pathways is crucial for understanding its biological activity .

1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Dibenzo[b,e]thiepinDibenzo derivativeKnown for antipsychotic properties
5,7-Dichloro-1,11-dimethyl-5,7-dihydrodibenzo[c,e]thiepineChlorinated derivativeEnhanced potency and selectivity in receptor binding
ThienobenzodiazepinesBenzodiazepine derivativeExhibits anxiolytic effects

Uniqueness of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine

The uniqueness of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine lies in its specific methyl substitutions at the 1 and 11 positions on the thiepine ring. This configuration may influence its pharmacological profile differently compared to other similar compounds. Its potential as a novel therapeutic agent warrants further investigation into its unique interactions and effects within biological systems .

The synthesis of 1,11-dimethyl-5,7-dihydrodibenzo[c,E]thiepine through copper-catalyzed cross-coupling reactions represents a significant advancement in thiepine chemistry, particularly through mechanisms involving disulfide intermediates [8]. Recent investigations have demonstrated that copper-catalyzed carbon-sulfur coupling reactions provide efficient pathways for constructing the thiepine framework through the strategic cleavage and reformation of disulfide bonds [11].

The mechanistic pathway for copper-catalyzed cross-coupling in disulfide intermediates begins with the oxidative addition of the copper catalyst to the disulfide bond, generating a copper-sulfur intermediate [8]. This process occurs through a single-electron transfer mechanism, where the copper center facilitates the homolytic cleavage of the sulfur-sulfur bond [13]. The resulting copper-thiolate species then undergoes transmetalation with an appropriate aryl halide precursor, leading to the formation of a carbon-sulfur bond essential for thiepine construction [11].

Experimental evidence indicates that the reaction proceeds without the requirement of a terminal reductant, making the process highly atom-economical [8]. The copper catalyst system demonstrates remarkable efficiency in promoting the coupling of benzyl halides with disulfide reagents, yielding thioether products in yields ranging from 75% to 82% [8]. Importantly, the reaction follows a stereoablative pathway, as confirmed by studies using enantioenriched bromide substrates that produced racemic thioether products [8].

The scope of copper-catalyzed disulfide coupling extends to various substituted aromatic systems relevant to dibenzothiepine synthesis [11] [13]. Monophosphine ligands have proven particularly effective in promoting these transformations at room temperature with soluble bases, enabling the use of base-sensitive substrates that would otherwise be incompatible with traditional coupling protocols [13]. The reaction tolerates a wide range of functional groups, including phenols, anilines, carboxylic acids, and sulfonamides, without competing carbon-nitrogen or carbon-oxygen coupling [13].

Copper Catalyst SystemSubstrate TypeProduct YieldReaction ConditionsMechanistic Feature
CuI/monophosphine ligandAryl bromides with thiols82-95%Room temperature, Et₃N baseHigh functional group tolerance [13]
FeCl₃ (iron alternative)Benzyl halides with disulfides75-82%No terminal reductantStereoablative pathway [8]
Cu-catalyzed systemThiuram disulfides with aryl iodidesHigh yieldsMild conditionsBroad substrate scope [11]

The mechanistic studies reveal that the copper-catalyzed process involves a radical intermediate, as evidenced by TEMPO trapping experiments that resulted in significant TEMPO-adduct formation [8]. This radical character explains the observed loss of stereochemical information and supports the proposed stereoablative mechanism [8]. The versatility of this approach makes it particularly suitable for the late-stage functionalization of complex thiepine scaffolds.

Friedel-Crafts Cyclization Dynamics for Ring Closure

Friedel-Crafts cyclization represents a fundamental transformation in the construction of the dibenzothiepine framework, particularly for achieving the seven-membered ring closure characteristic of 1,11-dimethyl-5,7-dihydrodibenzo[c,E]thiepine [14] [15]. The cyclization dynamics involve electrophilic aromatic substitution mechanisms that facilitate the formation of carbon-carbon bonds essential for ring closure [14].

The Friedel-Crafts cyclization process for thiepine formation typically employs Lewis acid catalysts such as aluminum chloride or iron trichloride to activate the electrophilic carbon center [14] [15]. In the context of dibenzothiepine synthesis, the reaction proceeds through the generation of a carbocation intermediate that subsequently attacks the aromatic ring in an intramolecular fashion [18]. The seven-membered ring formation is thermodynamically favored over alternative ring sizes due to the reduced ring strain and optimal orbital overlap in the transition state [18].

Mechanistic investigations have revealed that intramolecular Friedel-Crafts reactions are most successful for the preparation of six-membered rings, with seven-membered ring formation being somewhat more challenging but achievable under appropriate conditions [18]. The formation of seven-membered rings requires careful control of reaction conditions to prevent competing rearrangement reactions that could lead to alternative cyclization patterns [18].

The cyclization dynamics are significantly influenced by the substitution pattern on the aromatic rings [15]. Electronic effects play a crucial role, with electron-donating substituents facilitating the electrophilic attack, while electron-withdrawing groups can deactivate the aromatic system [15]. Steric effects also contribute to the regioselectivity of the cyclization, with bulky substituents directing the cyclization to less hindered positions [18].

Computational studies have provided insights into the transition state geometry for seven-membered ring closure in thiepine systems [29]. The calculations indicate that the activation energy for thiepine ring formation ranges from 25 to 35 kilocalories per mole, depending on the substitution pattern and reaction conditions [29]. The transition state exhibits a partially formed carbon-carbon bond with significant carbocation character at the electrophilic center [29].

Ring SizeActivation Energy (kcal/mol)Success RatePreferred ConditionsCompeting Reactions
5-membered20-25ModerateHigher temperatureWagner-Meerwein rearrangement [18]
6-membered15-20HighStandard Lewis acid conditionsMinimal competing pathways [18]
7-membered25-35GoodOptimized conditionsRearrangement and elimination [18]

The biocatalytic approach to Friedel-Crafts reactions has also been explored for thiepine synthesis, offering advantages in terms of selectivity and mild reaction conditions [15]. Enzymatic systems can achieve carbon-carbon bond formation through mechanisms that avoid the harsh conditions typically associated with traditional Lewis acid catalysis [15].

Solvent Effects on Reaction Regioselectivity

Solvent selection plays a critical role in determining the regioselectivity of synthetic transformations leading to 1,11-dimethyl-5,7-dihydrodibenzo[c,E]thiepine, with different solvents promoting distinct reaction pathways and product distributions [16] [36]. The influence of solvent polarity, hydrogen bonding capability, and coordinating ability significantly affects the mechanistic course of thiepine-forming reactions [36] [37].

Polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide have demonstrated exceptional ability to control regioselectivity in thiepine synthesis [36]. In reactions involving isothiocyanates with N-arylcyanothioformamides, N,N-dimethylformamide exhibits remarkable selectivity, producing the desired regioisomer with complete exclusivity regardless of substituent effects [36]. This solvent-controlled regioselectivity arises from the stabilization of nucleophilic nitrogen centers through hydrogen bonding interactions, effectively directing the reaction pathway [36].

The mechanistic basis for solvent effects involves the differential stabilization of competing transition states [16]. Hexafluoroisopropanol has emerged as a particularly powerful solvent for controlling reaction outcomes, demonstrating the ability to switch between kinetic and thermodynamic control in cyclization reactions [16]. This perfluorinated alcohol stabilizes ionic intermediates through its strong hydrogen-bond donating ability while maintaining low nucleophilicity [16].

Experimental studies have revealed that solvent effects can override both substituent control and inherent kinetic preferences [36]. In systematic screening studies involving fifteen different solvents, N,N-dimethylformamide consistently produced exclusive formation of the desired imidazolidineiminodithione regioisomer, while other solvents yielded varying ratios of competing products [36]. The observed selectivity correlates with the solvent's ability to form stabilizing interactions with the nucleophilic centers in the reaction intermediates [36].

Solvent SystemDielectric ConstantHydrogen BondingRegioselectivityMechanism Influence
N,N-Dimethylformamide36.7Moderate donor100% selectiveStabilizes nucleophilic nitrogen [36]
Dimethyl sulfoxide46.7Moderate donor97% selectivePromotes desired cyclization [36]
Methanol32.7Strong donor/acceptor70% selectiveCompetes with substrate hydrogen bonding [36]
Tetrahydrofuran7.6Weak donorMixed productsLimited stabilization [36]
Hexafluoroisopropanol16.7Strong donorSwitchableControls kinetic vs. thermodynamic [16]

Ionic liquids represent another class of solvents that significantly influence thiepine synthesis regioselectivity [37]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate enables efficient synthesis of sulfur-containing heterocycles with yields ranging from 67% to 81% [37]. These ionic liquids provide additional advantages including catalyst recovery and reuse, making them attractive for sustainable synthetic approaches [37].

The temperature dependence of solvent effects has been demonstrated through dynamic nuclear magnetic resonance studies [3]. At elevated temperatures, rapid ring inversion in seven-membered systems results in averaged spectral signals, while lower temperatures reveal distinct conformational preferences influenced by solvent interactions [3].

Computational Modeling of Transition States in Thiepine Formation

Computational modeling has provided fundamental insights into the transition state structures and energetics involved in the formation of 1,11-dimethyl-5,7-dihydrodibenzo[c,E]thiepine, revealing critical mechanistic details that guide synthetic strategy development [17] [20]. Density functional theory calculations have become indispensable tools for understanding the complex multi-step pathways involved in thiepine ring construction [21] [23].

Quantum mechanical calculations using the B3LYP functional with 6-31G(d,p) basis sets have been extensively employed to model thiepine formation pathways [21] [23]. These computational studies reveal that the activation energies for seven-membered ring closure typically range from 20 to 35 kilocalories per mole, depending on the specific substitution pattern and reaction conditions [29]. The transition states exhibit characteristic geometries with partially formed bonds and significant charge development at key carbon centers [29].

The computational modeling of thianorcaradiene intermediates has provided crucial insights into the thermal stability of thiepine derivatives [29]. Calculations indicate that the sulfur extrusion reaction, which represents a major decomposition pathway for thiepines, proceeds through transition states with activation energies of 15 to 25 kilocalories per mole [29]. This relatively low barrier explains the thermal instability observed in certain thiepine systems and highlights the importance of stabilizing substituents [29].

Machine learning approaches have been integrated with quantum mechanical calculations to accelerate transition state identification [17]. Graph neural network potentials have demonstrated the ability to reduce the number of ab initio calculations required for transition state location by approximately 47%, significantly improving computational efficiency [17]. These hybrid approaches maintain high accuracy while enabling the study of larger molecular systems relevant to complex thiepine synthesis [17].

Computational MethodBasis SetEnergy Range (kcal/mol)ApplicationAccuracy Level
DFT B3LYP6-31G(d,p)20-35 (ring closure)Mechanism elucidationHigh [21]
B3LYP-D4def2-TZVPVariableRegioselectivity predictionVery high [36]
ωB97X-DStandardStabilization energiesπ-π interactionsHigh [19]
MNDO(SCF)Minimal15-25 (sulfur extrusion)Thermal stabilityModerate [29]

Molecular dynamics simulations have revealed the importance of dynamic effects in thiepine formation [38]. Ab initio molecular dynamics studies demonstrate that traditional transition state theory may be insufficient for accurately predicting product distributions in cases involving post-transition state bifurcation [38]. These dynamic effects become particularly important in understanding the selectivity outcomes in complex multi-step cyclization reactions [38].

The computational modeling of solvent effects has been achieved through polarized continuum models and explicit solvation approaches [19] [23]. These studies reveal that solvent stabilization of charged intermediates can significantly alter the relative energies of competing pathways, providing a theoretical foundation for the experimental observations of solvent-controlled regioselectivity [36].

QM/MM (quantum mechanics/molecular mechanics) methods have been employed to model thiepine formation in enzymatic systems [30]. These hybrid computational approaches enable the study of large biological systems while maintaining quantum mechanical accuracy for the reactive centers [30]. The calculations provide insights into how protein environments can influence the energetics and selectivity of thiepine-forming reactions [30].

Transition state optimization methods have been refined specifically for seven-membered ring systems [33]. Advanced algorithms utilizing internal coordinates and carefully selected chemical coordinates have improved the efficiency of locating transition states in complex thiepine formation reactions [33]. These methodological advances have made it possible to systematically explore large numbers of potential reaction pathways [33].

The dibenzo[c,e]thiepine scaffold represents a structurally unique class of compounds with significant potential for estrogen receptor modulation. 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine exhibits characteristic structural features that position it as a selective estrogen receptor modulator with enhanced binding properties compared to conventional therapeutic agents [1] [2].

The molecular architecture of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine incorporates a seven-membered thiepine ring system fused with two benzene rings, creating a rigid tricyclic framework that facilitates optimal receptor binding interactions [3] [4]. The presence of methyl substituents at positions 1 and 11 significantly influences the pharmacological profile, providing enhanced selectivity and binding affinity compared to unsubstituted analogs .

Comparative binding studies reveal that dibenzo[b,f]thiepine derivatives demonstrate superior estrogen receptor antagonistic activity. Compound 14b, a structurally related dibenzo[b,f]thiepine analog, exhibited potent antiproliferative activity with half maximal inhibitory concentration values of 1.33 μM in MCF-7 cells and 5 μM in MDA-MB-231 cell lines [1] [2]. Molecular docking studies demonstrate that dibenzo[b,f]thiepine analogs exhibit enhanced binding interactions with estrogen receptor alpha compared to 4-hydroxy-tamoxifen, suggesting superior estrogen antagonistic properties [2].

The structure-activity relationship analysis indicates that chlorinated derivatives, such as 5,7-Dichloro-1,11-dimethyl-5,7-dihydrodibenzo[c,e]thiepine, demonstrate enhanced potency and selectivity in receptor binding compared to parent compounds . This enhanced activity results from improved hydrophobic interactions within the ligand binding domain and optimized conformational stability of the receptor-ligand complex [1].

Table 1: Estrogen Receptor Modulation - Comparative Binding Profiles

CompoundERα Binding Affinity (IC50 μM)ERβ Binding Affinity (IC50 μM)Selectivity (ERα/ERβ)Antagonist Activity
1,11-Dimethyl-5,7-dihydrodibenzo[c,e]thiepineNot determinedNot determinedNot determinedPredicted
Dibenzo[b,f]thiepine derivative 14b1.33Not reportedNot determinedYes
5,7-Dichloro-1,11-dimethyl-5,7-dihydrodibenzo[c,e]thiepineEnhanced vs parentEnhanced vs parentEnhanced selectivityYes
Raloxifene (Reference)0.020.420-foldYes
Tamoxifen (Reference)0.10.55-foldYes

The benzothiophene selective estrogen receptor modulators demonstrate comparable neuroprotective mechanisms through G-protein coupled receptor 30 activation, independent of classical estrogen receptor pathways [6]. This mechanism provides additional therapeutic potential for 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine derivatives beyond traditional estrogen receptor modulation [7].

p38 MAP Kinase Inhibition Pathways

The p38 mitogen-activated protein kinase pathway represents a critical therapeutic target for inflammatory diseases and cancer treatment. Dibenzo[b,e]oxepin and thiepine derivatives demonstrate significant inhibitory activity against p38 MAP kinase through distinct molecular mechanisms involving ATP binding site occupation and allosteric modulation [8] [9].

Dibenzo[b,e]oxepin-11(6H)-one derivatives exhibit exceptional selectivity for p38α MAP kinase inhibition, with compound 32e demonstrating outstanding biological activity with half maximal inhibitory concentration values of 1.6 nM [8]. The selectivity factor exceeds 1000-fold compared to other kinases, indicating high specificity for the p38 pathway [8]. These compounds demonstrate low ATP competitiveness, suggesting an allosteric binding mechanism distinct from conventional ATP-competitive inhibitors [8].

The structural basis for p38 MAP kinase inhibition involves binding to the deep pocket addressing the DFG motif, which induces conformational changes that stabilize the inactive enzyme form [10]. Dibenzo[b,e]thiepin derivatives demonstrate similar inhibitory mechanisms, with 3-amino-6,11-dihydro-dibenzo[b,e]thiepin-11-one showing significant activity against p38 MAP kinase through rigidization strategies derived from benzophenone-type inhibitors [9].

The p38 MAP kinase signaling pathway regulates pro-inflammatory cytokine biosynthesis at both transcriptional and translational levels [11]. Inhibition of this pathway results in decreased tumor necrosis factor-alpha production, with dibenzo[b,e]oxepin derivatives achieving half maximal inhibitory concentration values of 125 nM in human whole blood assays [8].

Table 2: p38 MAP Kinase Inhibition - Structural Analog Comparison

Compound Classp38α IC50 (nM)Selectivity FactorATP CompetitivenessTNF-α Inhibition IC50 (nM)
Dibenzo[b,e]oxepin-11(6H)-ones1.6>1000Low125
Dibenzo[b,e]thiepin derivativesNot determinedNot determinedNot determinedNot determined
3-amino-6,11-dihydro-dibenzo[b,e]thiepin-11-oneActiveModerateModerateActive
Dibenzosuberones< 100HighLowVariable
Standard Reference (SB203580)50100High300

The molecular mechanism involves dual phosphorylation of threonine and tyrosine residues in the activation loop, which induces conformational changes enhancing substrate binding and catalytic activity [12]. Dibenzo[b,e]thiepine derivatives interfere with this activation mechanism through competitive binding at the ATP binding pocket and allosteric modulation of the enzyme conformation [13].

Apoptosis Induction in ER+ vs. ER- Breast Cancer Models

The differential apoptotic response between estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines provides critical insights into the therapeutic potential of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine derivatives. Comparative studies demonstrate distinct mechanisms of action based on receptor status and cellular phenotype [14] [2].

Dibenzo[b,f]thiepine derivative 14b demonstrates preferential cytotoxicity against MCF-7 cells (estrogen receptor-positive) with half maximal inhibitory concentration of 1.33 μM compared to 5 μM in MDA-MB-231 cells (estrogen receptor-negative) [2]. This selectivity pattern suggests receptor-mediated mechanisms contribute significantly to the antiproliferative activity [2].

Cell cycle analysis reveals that dibenzo[b,f]thiepine 14b induces G0/G1 phase arrest in MCF-7 cells, followed by apoptotic cell death confirmed through Annexin-V FITC and propidium iodide staining [2]. The apoptotic mechanism operates independently of necrosis, as demonstrated by lactate dehydrogenase release assays [2]. Normal HEK cells remain unaffected at concentrations up to 50 μM, indicating excellent selectivity for malignant cells [2].

Natural dibenzo[b,f]oxepines, including pacharin and bauhiniastatin-1, demonstrate significant apoptotic activity through myeloid cell leukemia-1 protein reduction mechanisms [15] [16]. These compounds exhibit half maximal inhibitory concentration values ranging from 7.8 to 45.1 μM against MCF-7 cells while maintaining minimal cytotoxicity against normal peripheral blood mononuclear cells [15].

The apoptotic mechanism involves downregulation of antiapoptotic B-cell lymphoma-2 family members, particularly myeloid cell leukemia-1 and B-cell lymphoma-extra large proteins [15]. Pacharin treatment results in significant myeloid cell leukemia-1 protein reduction after 24 hours at 20 μM concentration, while bauhiniastatin-1 affects both myeloid cell leukemia-1 and B-cell lymphoma-extra large proteins [15].

Table 3: Apoptosis Induction in ER+ versus ER- Breast Cancer Models

CompoundMCF-7 (ER+) IC50 (μM)MDA-MB-231 (ER-) IC50 (μM)Apoptosis MechanismSelectivity vs Normal Cells
Dibenzo[b,f]thiepine 14b1.335.0G0/G1 arrest, Annexin-V positiveHigh (>50 μM in HEK)
Natural dibenzo[b,f]oxepines (Pacharin)7.8-45.1Not testedMCL-1 protein reductionHigh (>100 μM in PBMC)
Natural dibenzo[b,f]oxepines (Bauhiniastatin-1)7.8-45.1Not testedMCL-1 and Bcl-xL reductionHigh (>100 μM in PBMC)
Dibenzolium (DIB)Not testedNot testedCaspase-3 activationModerate
Control (Doxorubicin)0.51.2DNA damageLow

Estrogen receptor-negative breast cancer cells demonstrate distinct susceptibility patterns to apoptotic induction. Research indicates that protein tyrosine phosphatase alpha and Src kinase pathways play crucial roles in apoptosis induction specifically in estrogen receptor-negative cell lines [14] [17]. RNA interference-mediated suppression of these targets induces apoptosis selectively in estrogen receptor-negative breast and colon cancer cells while sparing normal breast cells [17].

The correlation between estrogen receptor status and susceptibility to apoptotic induction suggests that 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine derivatives may exhibit differential therapeutic efficacy based on tumor receptor expression profiles [14] [17].

Comparative Efficacy Against Thiepin vs. Oxepin Analogues

The structural comparison between thiepine and oxepin analogs reveals significant differences in biological activity, selectivity, and therapeutic potential. Sulfur-containing dibenzo[b,e]thiepine derivatives consistently demonstrate superior antimicrobial and anticancer activities compared to their oxygen-containing oxepin counterparts [18].

Antimicrobial activity assessments demonstrate clear superiority of thiepine derivatives, with minimum inhibitory concentration values ranging from 25-50 μg/mL against methicillin-resistant Staphylococcus aureus, Escherichia coli, and Aspergillus niger [18]. In contrast, dibenzo[b,e]oxepin derivatives exhibit minimum inhibitory concentration values of 125-200 μg/mL against the same organisms, representing a 2.5-8-fold reduction in potency [18].

The enhanced antimicrobial activity of thiepine derivatives results from improved lipid solubility and tissue permeability conferred by the sulfur atom [19]. The mesoionic nature of the 1,3,4-thiadiazole-like structure enhances membrane penetration and intracellular accumulation compared to oxepin analogs [19].

Histamine receptor binding studies reveal contrasting selectivity patterns between thiepine and oxepin derivatives. Oxepin compounds demonstrate high affinity for human histamine H1 receptors with dissociation constant values ranging from 6.8-8.7, while showing minimal affinity for H4 receptors [20]. Thiepine derivatives exhibit moderate binding affinity with more balanced receptor selectivity profiles [20].

The blood-brain barrier penetration characteristics favor thiepine derivatives due to enhanced lipophilicity and reduced topological polar surface area [21]. Dibenzo[b,f]oxepine molecules demonstrate topological polar surface area values typically below 70 Ų for compounds intended to cross the blood-brain barrier, while thiepine analogs achieve even lower values [21].

Table 4: Comparative Efficacy Analysis - Thiepine versus Oxepin Analogues

ParameterThiepine DerivativesOxepin DerivativesAdvantageFold Difference
Antimicrobial Activity (MTC μg/mL)25-50125-200Thiepine2.5-8x
Breast Cancer CytotoxicityHigher potencyLower potencyThiepine2-5x
Histamine Receptor Binding (pKi)Moderate (6.8-7.5)High (6.8-8.7)OxepinSimilar
Metabolic StabilityEnhancedModerateThiepineVariable
Lipophilicity (LogP)HigherLowerThiepine1.5-2x
Blood-Brain Barrier PenetrationBetterModerateThiepine2-3x

Metabolic stability comparisons indicate that thiepine derivatives undergo different biotransformation pathways compared to oxepin analogs. The sulfur atom in thiepine structures provides additional sites for phase I metabolism while potentially offering protection against rapid oxidative degradation observed with oxepin compounds [18]. Oxidation of thiepine sulfur to corresponding sulfoxide or sulfone derivatives can actually enhance biological activity in certain cases [18].

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

240.09727168 g/mol

Monoisotopic Mass

240.09727168 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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